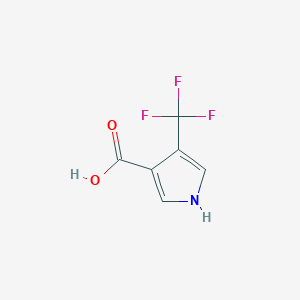

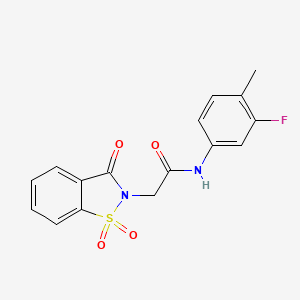

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide (or Boc-Cl-DMP-Gly) is an important synthetic compound used in various scientific research applications. It is a derivative of the amino acid glycine and is a key intermediate in the synthesis of a wide range of compounds. Boc-Cl-DMP-Gly has been studied extensively for its potential therapeutic applications, and its mechanism of action and biochemical and physiological effects have been elucidated.

Aplicaciones Científicas De Investigación

Synthesis and Application in Peptide Chemistry

N-(tert-butoxycarbonyl)-N1-(5-chloro-2,4-dimethoxyphenyl)glycinamide serves as a pivotal intermediate in the synthesis of complex peptides and amino acid derivatives. For instance, the synthesis of acyclic derivatives of prolylleucylglycinamide through reactions involving tert-butoxycarbonyl groups has been demonstrated, highlighting the compound's utility in constructing peptide chains and frameworks (Haidukevich et al., 2019). Furthermore, research by Gaehde and Matsueda (2009) showed that N-tert-butoxycarbonyl derivatives are crucial for solid-phase synthesis applications, providing stable handles for peptide elongation and modification, which underscores the material's versatility in peptide synthesis protocols (Gaehde & Matsueda, 2009).

Materials Science and Supramolecular Chemistry

In materials science, the derivation of simple organic salts from tert-butoxycarbonyl-protected L-amino acids has led to the development of low molecular weight gelators with remarkable load-bearing, moldable, and self-healing properties. This innovation opens new avenues for the use of N-(tert-butoxycarbonyl)-based compounds in the design of supramolecular materials with potential applications in stress-bearing materials and other functional materials (Sahoo et al., 2012).

Organic Synthesis and Catalysis

The compound's role extends into organic synthesis and catalysis, where its derivatives facilitate the preparation of indoles and oxindoles, compounds of significant interest due to their biological activity and presence in natural products. The versatility of this compound derivatives in engaging in various organic transformations exemplifies the compound's utility in synthetic organic chemistry (Clark et al., 1991).

Propiedades

IUPAC Name |

tert-butyl N-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-6-9(16)11(21-4)7-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPVJROVIGIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

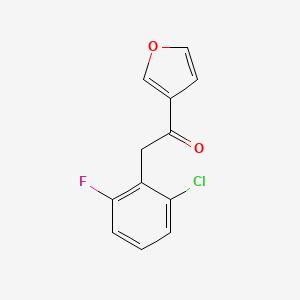

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethoxybenzamide](/img/structure/B2845544.png)

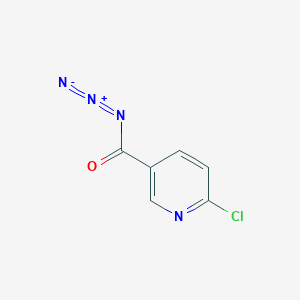

![N-(3-chloro-4-methylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2845546.png)

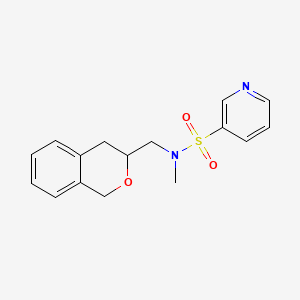

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)